molecular formula C10H10N2O3S B1300963 (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 686312-09-4

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B1300963
CAS No.: 686312-09-4
M. Wt: 238.27 g/mol
InChI Key: UFNPEWRDMOINGU-UHFFFAOYSA-N
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Description

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that features a thienopyrimidine core structure

Scientific Research Applications

Chemistry

In chemistry, (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .

Medicine

Medically, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in preclinical studies as a potential treatment for various infections and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its heterocyclic structure contributes to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines is attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

Thieno[2,3-d]pyrimidines have shown immense significance in the pathophysiology of diseases . Their diverse therapeutic potentials make them valuable for medical applications. Future research could focus on the development of new thieno[2,3-d]pyrimidines as anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. Subsequent alkylation and oxidation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPEWRDMOINGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364746
Record name (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686312-09-4
Record name (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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